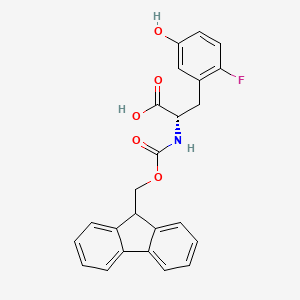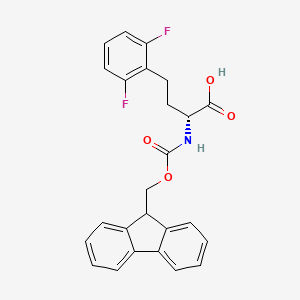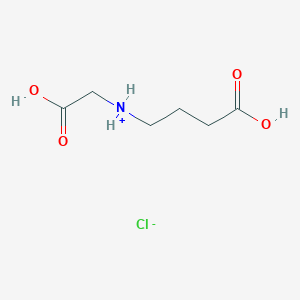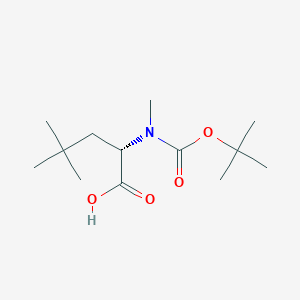
(2,2,2-Trichloroethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trichloroethoxy)silane is a useful research compound. Its molecular formula is C2H5Cl3OSi and its molecular weight is 179.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2,2-Trichloroethoxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2,2-Trichloroethoxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Cement Hydration and Mortar Properties
Silanes and their derivatives, including (2,2,2-Trichloroethoxy)silane, are utilized in modifying cement hydration and enhancing the mechanical properties of mortars. These compounds act as coupling agents, merging different compositions in mortars and chemically interacting with calcium silicate hydrates. Their addition to ordinary mortars generally improves flexural strength and compressive strength after curing (Feng et al., 2016).
2. Inorganic-Organic Layered Materials
In the synthesis of inorganic-organic layered materials, trialkoxy(alkyl)silanes, including variants like (2,2,2-Trichloroethoxy)silane, are hydrolyzed and polycondensed. These processes lead to the formation of highly organized materials with specific structural properties, useful in various scientific applications (Shimojima et al., 1997).
3. Corrosion Protection and Organic Coating Adhesion
Silanes, including (2,2,2-Trichloroethoxy)silane, are key in improving the adhesion of organic coatings to metals and providing corrosion protection. They undergo chemical transformations upon air exposure, enhancing the protective properties against corrosion and promoting adhesion (Flis & Kanoza, 2006).
4. Lithium-Ion Batteries
In lithium-ion batteries, derivatives of silanes, including (2,2,2-Trichloroethoxy)silane, are explored as additives to electrolytes. They contribute to the suppression of co-intercalation and improve the electrochemical properties, thereby enhancing battery performance (Xia et al., 2008).
5. Ultra-Thin Hydrophobic Coatings
Various types of hydrophobic silanes, including (2,2,2-Trichloroethoxy)silane, are investigated for their efficacy in creating ultra-thin coatings. These coatings are analyzed for their chemical and electrochemical properties, particularly in applications requiring hydrophobic surfaces (Baruwa et al., 2019).
6. Flame Retardants for Lithium Ion Batteries
Silanes, such as vinyl-tris-(methoxydiethoxy)silane, are used as flame retardants in lithium-ion batteries. These compounds effectively reduce flammability and enhance thermal stability, offering a safer and more efficient alternative for battery manufacturing (Zhang et al., 2009).
7. Adhesion Properties of Epoxy Coatings
(2,2,2-Trichloroethoxy)silane is studied for its role in enhancing the adhesion properties of epoxy coatings applied to different substrates, such as steel. Its incorporation into epoxy coatings significantly improves corrosion resistance and mechanical adhesion (Jiang et al., 2015).
特性
IUPAC Name |
2,2,2-trichloroethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c3-2(4,5)1-6-7/h1H2,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHGYDYERSLNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trichloroethoxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8233864.png)



![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(oxan-4-yl)butanoic acid](/img/structure/B8233905.png)
![methyl-[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B8233906.png)



![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)chromen-4-one](/img/structure/B8233936.png)
![ethyl 3-[[2-[[4-[(E)-(2-ethylbutoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8233940.png)